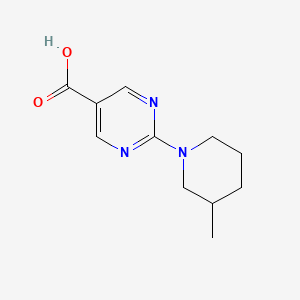

2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

描述

Structural Characterization of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic Acid

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing multiple ring systems. The compound bears the Chemical Abstracts Service registry number 883543-69-9, which serves as its unique identifier in chemical databases and literature. The molecular formula C₁₁H₁₅N₃O₂ indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 221.26 grams per mole.

The systematic name describes the structural components in a hierarchical manner, beginning with the substituted piperidine ring system. The 3-methyl-piperidin-1-yl designation indicates a six-membered saturated nitrogen heterocycle with a methyl substituent at the 3-position and attachment through the nitrogen atom at position 1. This piperidine moiety connects to the pyrimidine ring system at the 2-position, while the carboxylic acid functionality occupies the 5-position of the pyrimidine core. The Simplified Molecular Input Line Entry System representation CC1CCCN(C1)C2=NC=C(C=N2)C(=O)O provides a linear notation describing the molecular connectivity.

Additional chemical identifiers include the molecular descriptor number MFCD08146594, which facilitates database searches and compound identification across various chemical information systems. The systematic nomenclature ensures unambiguous identification while reflecting the compound's structural hierarchy and substitution patterns. Alternative representations such as this compound emphasize the positional relationships between functional groups and ring systems.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound reflects the conformational preferences of its constituent ring systems and the spatial arrangements accessible through rotation around single bonds. The piperidine ring adopts preferential chair conformations that minimize steric interactions and maximize orbital overlap, while accommodating the methyl substituent at the 3-position. The nitrogen atom of the piperidine ring exhibits tetrahedral geometry with sp³ hybridization, facilitating its connection to the pyrimidine system through a nitrogen-carbon bond.

The pyrimidine ring maintains planar geometry consistent with aromatic six-membered heterocycles, featuring alternating carbon and nitrogen atoms in a 1,3-diazine arrangement. The carboxylic acid group at position 5 lies approximately coplanar with the pyrimidine ring due to conjugation effects between the carbonyl group and the aromatic system. This planarity enables delocalization of electron density between the carboxyl functionality and the heterocyclic core, influencing both electronic properties and intermolecular interactions.

Conformational analysis reveals multiple accessible conformations arising from rotation around the bond connecting the piperidine nitrogen to the pyrimidine carbon. These rotational isomers exhibit different spatial arrangements of the piperidine ring relative to the pyrimidine plane, with energy barriers determined by steric interactions between the rings and electronic effects. The methyl substituent on the piperidine ring introduces additional conformational considerations, particularly regarding its axial or equatorial positioning in chair conformations.

Computational studies utilizing density functional theory methods provide insights into relative conformational energies and geometric parameters. The preferred conformations typically minimize steric clashes while optimizing favorable electronic interactions between the ring systems. Temperature-dependent nuclear magnetic resonance studies can reveal conformational exchange processes and activation barriers for interconversion between different molecular conformations.

Crystal Structure Determination via X-ray Diffraction

Crystal structure determination via X-ray diffraction provides definitive information about the solid-state molecular geometry and intermolecular packing arrangements of this compound. The technique involves analyzing diffraction patterns produced when X-rays interact with crystalline samples, enabling determination of atomic positions, bond lengths, bond angles, and unit cell parameters. Modern diffractometry employs charge-coupled device detectors and synchrotron radiation sources to achieve high-resolution structural data with enhanced precision and reduced data collection times.

The crystal structure reveals specific geometric parameters including bond distances within the piperidine and pyrimidine rings, as well as the connecting nitrogen-carbon bond and the carboxylic acid functionality. Typical bond lengths for carbon-nitrogen bonds in the pyrimidine ring range from 1.33 to 1.36 Angstroms, reflecting the aromatic character of the heterocycle. The piperidine ring exhibits standard tetrahedral carbon-carbon and carbon-nitrogen bond distances consistent with sp³ hybridization.

Intermolecular interactions play crucial roles in crystal packing, particularly hydrogen bonding involving the carboxylic acid group. These interactions typically form dimeric arrangements through carboxylic acid dimerization, creating cyclic hydrogen-bonded motifs with characteristic oxygen-oxygen distances of approximately 2.65 Angstroms. Additional weak interactions such as carbon-hydrogen to nitrogen contacts and aromatic stacking interactions contribute to overall crystal stability and packing efficiency.

The crystallographic data provide unit cell parameters, space group symmetry, and atomic coordinates that enable complete reconstruction of the three-dimensional crystal structure. Thermal parameters derived from diffraction intensities indicate atomic displacement behavior and provide insights into molecular motion within the crystal lattice. Structure refinement procedures optimize atomic positions and thermal parameters to achieve the best fit between calculated and observed diffraction data, typically achieving R-factors below 5% for high-quality structures.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through analysis of magnetic environments experienced by individual nuclei within this compound. Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to different hydrogen environments, including aromatic protons on the pyrimidine ring, aliphatic protons on the piperidine ring, and the methyl substituent. The carboxylic acid proton typically appears as a broad signal around 10-12 parts per million due to rapid exchange with solvent molecules.

The pyrimidine ring protons exhibit characteristic downfield chemical shifts reflecting the deshielding effects of the electronegative nitrogen atoms and aromatic ring current. These signals typically appear between 8.5 and 9.5 parts per million with coupling patterns determined by through-bond interactions with adjacent nuclei. The piperidine ring protons display more complex multipicity patterns due to geminal and vicinal coupling interactions within the saturated six-membered ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about carbon environments, distinguishing aromatic carbons in the pyrimidine ring from aliphatic carbons in the piperidine system. The carbonyl carbon of the carboxylic acid group appears significantly downfield, typically around 170-180 parts per million, reflecting the electron-withdrawing character of the carbonyl functionality. Quaternary carbons in the pyrimidine ring exhibit intermediate chemical shifts determined by their substitution patterns and electronic environments.

Two-dimensional nuclear magnetic resonance techniques such as correlation spectroscopy and heteronuclear single quantum coherence provide connectivity information and facilitate complete signal assignments. These methods enable identification of through-bond correlations between nuclei separated by one, two, or three bonds, confirming structural connectivity and stereochemical relationships. Nuclear Overhauser effect spectroscopy reveals through-space interactions that provide conformational information and validate proposed three-dimensional structures.

Infrared and Raman Spectroscopy

Infrared spectroscopy of this compound reveals characteristic vibrational frequencies corresponding to specific functional groups and molecular motions. The carboxylic acid functionality exhibits distinctive absorption patterns including a broad hydroxyl stretching band extending from approximately 3500 to 2500 wavenumbers, reflecting hydrogen bonding interactions in the solid state. This broad absorption envelope often exhibits fine structure arising from overtone and combination bands characteristic of carboxylic acid dimeric arrangements.

The carbonyl stretching vibration appears as an intense absorption around 1650-1700 wavenumbers, with the exact frequency dependent on hydrogen bonding and conjugation effects with the pyrimidine ring system. Aromatic carbon-carbon stretching modes in the pyrimidine ring produce multiple bands in the 1400-1600 wavenumber region, while carbon-nitrogen stretching vibrations contribute to absorptions between 1200-1400 wavenumbers. The hydroxyl deformation mode of the carboxylic acid group typically appears around 1200-1300 wavenumbers.

Aliphatic carbon-hydrogen stretching vibrations from the piperidine ring and methyl substituent produce sharp absorptions in the 2800-3000 wavenumber region, appearing as distinct peaks superimposed on the broad carboxylic acid hydroxyl absorption. Bending modes of these aliphatic groups contribute to the fingerprint region below 1500 wavenumbers, providing detailed structural information for compound identification and characterization.

Raman spectroscopy provides complementary vibrational information with selection rules different from infrared spectroscopy, often revealing symmetric stretching modes and ring breathing vibrations more clearly. The technique proves particularly valuable for studying aromatic ring vibrations and symmetric deformation modes that may be weak or absent in infrared spectra. Polarized Raman measurements enable determination of vibrational symmetries and molecular orientation effects in crystalline samples.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 221, corresponding to the intact molecular formula C₁₁H₁₅N₃O₂. Electron impact ionization typically produces this molecular ion with variable intensity depending on the stability of the radical cation formed upon electron removal.

Fragmentation pathways follow predictable patterns based on the structural features present in the molecule. The carboxylic acid functionality readily undergoes loss of hydroxyl radical (mass loss of 17) and subsequent loss of carbon monoxide (mass loss of 28), producing fragments at mass-to-charge ratios 204 and 176, respectively. These losses reflect the tendency of carboxylic acids to eliminate these small neutral molecules through alpha-cleavage processes adjacent to the carbonyl group.

The piperidine ring system exhibits characteristic alpha-cleavage patterns typical of tertiary amines, producing fragments through bond scission adjacent to the nitrogen atom. Loss of the entire piperidine substituent may occur, generating pyrimidine-based fragments, while retention of the nitrogen-containing portion produces piperidine-derived ions. The methyl substituent on the piperidine ring may undergo separate elimination, producing a mass loss of 15 corresponding to methyl radical loss.

Base peak assignments often correspond to particularly stable fragment ions formed through rearrangement processes or resonance stabilization. The pyrimidine ring system may stabilize positive charge through aromatic delocalization, while the piperidine nitrogen can stabilize charge through its lone pair electrons. Fragmentation patterns provide structural confirmation and enable differentiation from closely related isomers or positional isomers with similar molecular formulas but different connectivity patterns.

属性

IUPAC Name |

2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-3-2-4-14(7-8)11-12-5-9(6-13-11)10(15)16/h5-6,8H,2-4,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPJIQBIMIRUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid typically involves the reaction of 3-methylpiperidine with pyrimidine-5-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

化学反应分析

Types of Reactions

2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

科学研究应用

Biological Applications

1. Antiviral Activity

Research has indicated that compounds similar to 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid exhibit antiviral properties. For instance, studies have focused on the inhibition of viral proteases, which are crucial for viral replication. A hollow fiber infection model demonstrated the efficacy of such compounds in inhibiting human rhinovirus (HRV) through pharmacokinetic-pharmacodynamic relationships .

2. Cancer Treatment

The compound is also being investigated for its potential as a kinase inhibitor, which could disrupt cancer cell cycles. Kinase inhibitors are vital in treating various cancers by blocking the signaling pathways that promote cell proliferation. The ability to manage diseases characterized by abnormal angiogenesis further emphasizes its therapeutic promise in oncology .

3. Central Nervous System Disorders

Due to the piperidine structure, this compound may have implications in treating central nervous system disorders. Compounds with similar structures have shown potential in modulating neurotransmitter systems, which could be beneficial for conditions such as anxiety or depression.

Table 1: Summary of Biological Activities

Synthesis and Development

The synthesis of this compound involves multi-step reactions that can yield high purity compounds suitable for biological testing. Techniques such as parallel synthesis have been employed to streamline the development process, allowing for the rapid evaluation of various derivatives .

作用机制

The mechanism of action of 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

相似化合物的比较

Comparison with Structural Analogues

Piperidine-Substituted Pyrimidine Carboxylic Acids

Positional Isomerism: 3-Methyl vs. 4-Methyl Piperidine

- 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (CAS: 883543-77-9) shares the same molecular formula and weight as the 3-methyl derivative but differs in the methyl group position on the piperidine ring. This positional isomerism may lead to distinct conformational preferences, influencing solubility, steric interactions, and target binding. For instance, the 4-methyl isomer could exhibit altered metabolic stability due to reduced steric hindrance near the piperidine nitrogen .

Hydroxyl-Substituted Piperidine

- 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid (CAS: 1116339-69-5) replaces the methyl group with a hydroxyl group. However, the hydroxyl group may also increase susceptibility to enzymatic oxidation compared to the methylated analogues .

Piperazine-Linked Derivatives

- 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid (MW: 395.45 g/mol) incorporates a piperazine ring with a Boc-protected aminoethoxyethyl chain. The extended substituent enhances molecular weight and introduces a steric bulk that could hinder membrane permeability but improve selectivity for larger binding pockets .

Table 1: Piperidine-Based Analogues

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid | 3-methylpiperidine | 221.26 | Enhanced lipophilicity, steric bulk |

| 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid | 4-methylpiperidine | 221.26 | Altered conformational flexibility |

| 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid | 4-hydroxypiperidine | 223.23 | Improved solubility, H-bond donor |

Trifluoromethyl-Substituted Derivatives

- 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid (LCMS: m/z 338 [M+H]⁺) features two trifluoromethyl groups. The electron-withdrawing CF₃ groups enhance metabolic stability by resisting oxidative degradation and may improve binding to hydrophobic pockets in targets like kinases. However, the increased lipophilicity could reduce aqueous solubility .

Table 2: Trifluoromethyl Analogues

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Target compound | 3-methylpiperidine | 221.26 | Moderate lipophilicity |

| Trifluoromethyl derivative | CF₃, CF₃-pyridinyl | 337.23 | High metabolic stability, lipophilic |

Sulfur-Containing Analogues

- 2-(Methylthio)pyrimidine-4-carboxylic acid and 2-(Phenylthio)pyrimidine-5-carboxylic acid () incorporate sulfur atoms at position 2. The thioether group introduces a polarizable sulfur atom, which may engage in hydrophobic interactions or coordinate with metal ions. These derivatives are typically synthesized via nucleophilic displacement reactions, offering versatility in substituent design .

Pyrrolidinone and Biphenylyl Derivatives

- 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides () feature a pyrrolidinone ring, introducing a ketone group for H-bonding. This structural motif is associated with improved conformational rigidity and target engagement in fibrosis models.

Implications for Drug Design

- 3-Methylpiperidine vs. 4-Methylpiperidine : The 3-methyl isomer may offer better steric protection of the piperidine nitrogen, reducing metabolic N-dealkylation.

- Hydroxyl vs. Methyl: Hydroxyl-substituted derivatives balance solubility and stability, making them suitable for intravenous formulations.

- Trifluoromethyl Groups : Enhance target affinity and pharmacokinetics but require formulation optimization to mitigate solubility challenges.

生物活性

2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperidine moiety, which contributes to its biological properties. The molecular formula is , and it has a molecular weight of approximately 218.24 g/mol.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effectiveness against various pathogens, indicating potential for therapeutic applications .

- Antiviral Properties : Some pyrimidine derivatives have been identified as effective inhibitors of viral replication, particularly against viruses such as Zika and Dengue virus. The compound's structure may enhance its interaction with viral enzymes .

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of pyrimidine derivatives, suggesting that this compound could modulate inflammatory pathways and provide therapeutic benefits in inflammatory diseases .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent functionalization to introduce the piperidine group. The synthetic pathway can be summarized as follows:

- Formation of the Pyrimidine Core : Starting from readily available precursors, the pyrimidine ring is constructed through cyclization reactions.

- Piperidine Substitution : The piperidine moiety is introduced via nucleophilic substitution or coupling reactions.

- Carboxylic Acid Functionalization : The final step involves converting an appropriate precursor to the carboxylic acid form.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into their mechanisms:

- Antiparasitic Activity : A study demonstrated that structurally related pyrimidines inhibited Plasmodium falciparum, with some derivatives showing IC50 values in the nanomolar range. This suggests that modifications to the piperidine or pyrimidine structures can enhance activity against malaria parasites .

- Plant Growth Regulation : Research indicated that 4-methyl derivatives of similar compounds affected seed germination and plant growth. Specifically, treatment with concentrations as low as 0.01% resulted in significant inhibition of growth in Salvia splendens, suggesting a potential role in agricultural applications .

Biological Activity Summary

Synthesis Overview

| Step | Description |

|---|---|

| Pyrimidine Formation | Cyclization from precursors |

| Piperidine Substitution | Nucleophilic substitution or coupling |

| Carboxylic Acid Formation | Conversion to carboxylic acid form |

常见问题

Q. What are the recommended synthetic routes for 2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 3-methylpiperidine with a pyrimidine-carboxylic acid precursor. Key steps include:

- Nucleophilic substitution : React 5-chloropyrimidine-5-carboxylic acid with 3-methylpiperidine under basic conditions (e.g., KCO) in anhydrous DMF at 80–100°C for 12–24 hours .

- Catalytic optimization : Use Pd-catalyzed cross-coupling for sterically hindered intermediates, as demonstrated in analogous pyrimidine-piperidine derivatives .

- Purification : Employ column chromatography (silica gel, eluent: CHCl/MeOH 10:1) followed by recrystallization from ethanol.

Table 1 : Example Reaction Conditions from Analogous Studies

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Chloropyrimidine | 3-Methylpiperidine | DMF | 80 | 65–70 | |

| Pyrimidine boronic acid | Pd(PPh) | THF | 60 | 75–80 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in HO/MeCN gradient) to confirm ≥95% purity .

- Structural confirmation :

- NMR : H NMR (DMSO-d) should show peaks for the piperidine methyl group (~1.2 ppm, singlet) and pyrimidine protons (~8.5–9.0 ppm) .

- HRMS : Exact mass verification (calculated for CHNO: 260.1274) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme inhibition : Test against acetylcholinesterase (AChE) using Ellman’s assay (IC determination) with donepezil as a positive control .

- Cellular assays : Assess cytotoxicity in HEK-293 or SH-SY5Y cells (MTT assay) at concentrations ≤100 μM to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Kinetic studies : Perform Lineweaver-Burk plots to determine if inhibition is competitive/non-competitive (e.g., AChE inhibition discrepancies due to substrate affinity variations) .

- Species-specific effects : Compare human vs. murine enzyme isoforms (e.g., recombinant AChE vs. tissue homogenates) to identify selectivity issues .

- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound solubility in physiological buffers, avoiding false negatives .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- LogP adjustment : Introduce hydrophilic groups (e.g., carboxylic acid derivatives) while maintaining target binding (see SAR studies in pyrimidine-piperidine analogs) .

- Metabolic stability : Perform microsomal assays (human liver microsomes) with NADPH cofactor; modify metabolically labile sites (e.g., methyl groups on piperidine) .

Q. How can molecular docking studies guide structural modifications for enhanced target binding?

- Methodological Answer :

- Software setup : Use AutoDock Vina or Schrödinger Suite with AChE (PDB: 4EY7) as the receptor.

- Key interactions : Prioritize hydrogen bonding with Ser203 (pyrimidine carboxylate) and π-π stacking with Trp86 (pyrimidine ring) .

- Validation : Compare docking scores (ΔG) with experimental IC values to refine force field parameters .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .

- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the carboxylic acid group .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .

Data Contradiction Analysis

Q. Why might biological activity vary between enzyme inhibition and cell-based assays?

- Methodological Answer :

- Membrane permeability : Use Caco-2 monolayer assays to measure apparent permeability (P). Low P (<1 × 10 cm/s) indicates poor cellular uptake .

- Off-target effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify unintended kinase interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。